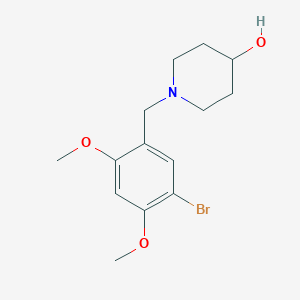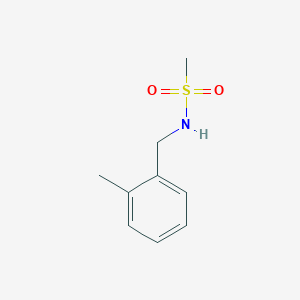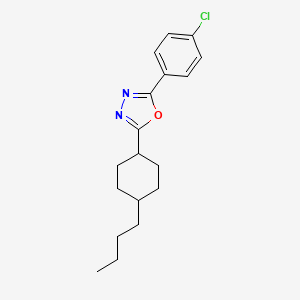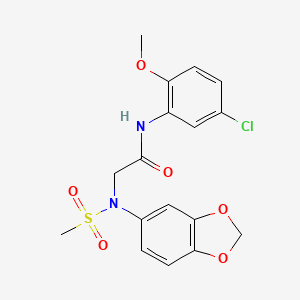![molecular formula C24H32N4O2 B5228817 (3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as ABP-700 and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of ABP-700 involves its ability to modulate the activity of the dopamine system in the brain. ABP-700 acts as a partial agonist at the dopamine D3 receptor and an antagonist at the dopamine D2 receptor. This results in a reduction in the release of dopamine in the brain, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that ABP-700 can reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. ABP-700 has also been shown to reduce the symptoms of withdrawal in animal models of addiction. Additionally, ABP-700 has been shown to have minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction.
実験室実験の利点と制限
ABP-700 has several advantages as a research tool. It is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other disorders. Additionally, ABP-700 has minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction. However, one limitation of ABP-700 is that it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.
将来の方向性
There are several potential future directions for research on ABP-700. One area of interest is the development of new treatments for addiction based on ABP-700. Another potential direction is the study of the role of the dopamine D3 receptor in other disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-700 and its potential therapeutic applications.
合成法
The synthesis of ABP-700 involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the intermediate compound. This intermediate compound is then reacted with (3R*,4R*)-3-hydroxypiperidine to yield the final product, ABP-700.
科学的研究の応用
ABP-700 has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ABP-700 is in the treatment of addiction. Studies have shown that ABP-700 can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. This makes ABP-700 a potential candidate for the development of new treatments for addiction.
特性
IUPAC Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-17-30-23-8-4-3-7-20(23)18-26-12-10-21(22(29)19-26)27-13-15-28(16-14-27)24-9-5-6-11-25-24/h2-9,11,21-22,29H,1,10,12-19H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVOXRKMLEIQE-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)


![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)

![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)

![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)